{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287301-50-0
VCID: VC6121923
InChI: InChI=1S/C8H15NO.ClH/c9-8(6-10)4-7(5-8)2-1-3-7;/h10H,1-6,9H2;1H
SMILES: C1CC2(C1)CC(C2)(CO)N.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride

CAS No.: 2287301-50-0

Cat. No.: VC6121923

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride - 2287301-50-0

Specification

CAS No. 2287301-50-0
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name (2-aminospiro[3.3]heptan-2-yl)methanol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-8(6-10)4-7(5-8)2-1-3-7;/h10H,1-6,9H2;1H
Standard InChI Key XTGUMPHKBDZAJB-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(C2)(CO)N.Cl

Introduction

Structural Characteristics and Molecular Topology

Core Spirocyclic Framework

The defining feature of {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride is its spiro[3.3]heptane core, a bicyclic system where two cycloalkane rings share a single tetrahedral atom (the spiro carbon). This architecture imposes significant steric constraints, reducing conformational flexibility and enhancing metabolic stability compared to linear analogs. X-ray crystallographic data from related spiro compounds, such as 2′-amino-1′-(4-chlorophenyl)-1,7′,7′-trimethyl-2,5′-dioxo-5′,6′,7′,8′-tetrahydrospiro[indoline-3,4′(1′H)-quinoline]-3′-carbonitrile, demonstrates that spiro systems often exhibit near-perpendicular dihedral angles between fused rings (e.g., 89.86° in indole-quinoline derivatives) , a trait likely conserved in the title compound.

The molecular formula C₈H₁₆ClNO (molecular weight 177.67 g/mol) indicates a compact structure with a hydrochloride salt moiety enhancing solubility in polar solvents . The SMILES notation (C1CC2(C1)CC(C2)(CO)N.Cl) confirms the presence of a secondary amine group and primary alcohol on the spiro carbon, both critical for hydrogen-bonding interactions.

Hydrogen-Bonding Networks and Crystallography

While no direct crystallographic data exists for {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride, analogous spiro compounds reveal extensive intermolecular interactions. For instance, 2-{N-[(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate forms chains via N–H⋯O hydrogen bonds along the b-axis , suggesting that the title compound’s amine and alcohol groups may similarly participate in stabilizing crystal lattices. Intramolecular O–H⋯N hydrogen bonds, as observed in phenolic spiro derivatives , could further rigidify the structure.

Table 1: Molecular Properties of {2-Aminospiro[3.3]heptan-2-yl}methanol Hydrochloride

PropertyValueSource
CAS No.2287301-50-0
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
IUPAC Name(2-aminospiro[3.3]heptan-2-yl)methanol; hydrochloride
SMILESC1CC2(C1)CC(C2)(CO)N.Cl
InChI KeyXTGUMPHKBDZAJB-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of spiro[3.3]heptane derivatives typically involves cycloaddition or ring-closing metathesis strategies. For {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride, a plausible route involves:

  • Formation of the Spiro Core: Cyclopropanation of a bicyclic precursor via [2+1] cycloaddition, possibly using dichlorocarbene generated from chloroform under basic conditions.

  • Functionalization: Introduction of the amine group via reductive amination of a ketone intermediate, followed by hydroxymethylation using formaldehyde or equivalent reagents.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and solubility .

Comparative Synthetic Methods

The one-pot synthesis of spiro[indoline-3,4′-quinoline] derivatives and carbazole-based spiro compounds highlights the utility of ethanol or methanol as solvents for cyclization, with reaction temperatures ranging from 343 K to reflux conditions. For the title compound, analogous conditions (e.g., methanol at 70°C ) may facilitate high yields (~66–80%) after column chromatography and recrystallization from methanol or acetonitrile .

Table 2: Synthetic Parameters for Related Spiro Compounds

CompoundYieldConditionsSource
Spiro[indoline-3,4′-quinoline] derivative80%Ethanol, 343 K, 5 h
Carbazole sulfonate67%Pyridine, 273 K, 18 h
Phenolic spiro amine66%Methanol, 70°C, 8 h

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data for {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride is unavailable, its hydrochloride salt form suggests moderate solubility in water and polar aprotic solvents (e.g., DMF, DMSO). The LogP value, estimated using fragment-based methods, likely falls between -1.5 and 0.5, indicating balanced hydrophilicity-lipophilicity suitable for drug delivery.

Thermal and Oxidative Stability

Spiro compounds generally exhibit enhanced thermal stability due to rigid frameworks. The melting point of related hydrochlorides exceeds 573 K , suggesting the title compound may similarly resist decomposition under standard storage conditions. Oxidative susceptibility at the secondary amine site necessitates inert atmosphere storage, as indicated by supplier recommendations .

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